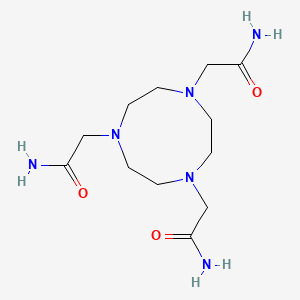
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8F2S2 and a molecular weight of 206.28 g/mol . This compound features a phenylene ring substituted with two fluorine atoms and two methylsulfane groups, making it a unique structure in the realm of organosulfur compounds.
作用机制
- Liu, L., Zou, H., Miao, X., Yip, H.-L., Deng, W., & Cao, Y. (2022). Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage. Physical Chemistry Chemical Physics, 24(2), 1047–1054
- ChemicalBook. (n.d.). 1,4-Bis(4-pyridyl)-2-fluorobenzene (CAS 1429342-58-4) Chemical Properties, Melting Point, Boiling Point, Density, Molecular Formula, Molecular Weight, Toxicity, Structure, Customs Code, etc
- Chemsrc. (2024). (2,3-difluoro-1,4-phenylene)bis(trimethylsilane) (CAS No. 867366-94-7)
- ChemicalBook. (n.d.). 2,5-Difluoro-1,4-phenylene diboronic acid (CAS 1256358-83-4) Chemical Properties
- Europe PMC. (2014). Long-term air-stable n-channel organic thin-film transistors using 2,5-difluoro-1,4-phenylene-bis {2-[4-(trifluoromethyl)phenyl]acrylonitrile}
准备方法
The synthesis of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2,3-difluorobenzene with methylsulfane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and yield .
化学反应分析
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
相似化合物的比较
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) can be compared with similar compounds such as:
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane): This compound has fluorine atoms at different positions on the phenylene ring, which can affect its chemical properties and reactivity.
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane): This compound features trimethylsilane groups instead of methylsulfane groups, leading to different chemical behavior and applications.
((2,3-dimethyl-1,4-phenylene)bis(oxy))bis(trimethylsilane):
The uniqueness of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) lies in its specific substitution pattern and the presence of both fluorine and methylsulfane groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,3-difluoro-1,4-bis(methylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIWARSDWWWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)SC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)






